![molecular formula C27H42N2O3 B12924644 6-Hydroxy-2-{4-[(6-methyloctyl)oxy]phenyl}-5-octylpyrimidin-4(3H)-one CAS No. 116547-06-9](/img/structure/B12924644.png)
6-Hydroxy-2-{4-[(6-methyloctyl)oxy]phenyl}-5-octylpyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-2-(4-((6-methyloctyl)oxy)phenyl)-5-octylpyrimidin-4(1H)-one is a complex organic compound with a unique structure that includes a pyrimidinone core substituted with hydroxy, alkoxy, and alkyl groups
Vorbereitungsmethoden
The synthesis of 6-Hydroxy-2-(4-((6-methyloctyl)oxy)phenyl)-5-octylpyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydroxy group: This step often involves selective hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Alkylation and alkoxylation:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques to ensure consistency and scalability.
Analyse Chemischer Reaktionen
6-Hydroxy-2-(4-((6-methyloctyl)oxy)phenyl)-5-octylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield different derivatives.
Substitution: The alkoxy and alkyl groups can be substituted with other functional groups using nucleophilic substitution reactions, often in the presence of catalysts or under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-2-(4-((6-methyloctyl)oxy)phenyl)-5-octylpyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme interactions and as a probe for biological pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 6-Hydroxy-2-(4-((6-methyloctyl)oxy)phenyl)-5-octylpyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and alkoxy groups can form hydrogen bonds with target molecules, while the alkyl groups can interact through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6-Hydroxy-2-(4-((6-methyloctyl)oxy)phenyl)-5-octylpyrimidin-4(1H)-one include other pyrimidinone derivatives with different substituents. For example:
6-Hydroxy-2-(4-((6-methyloctyl)oxy)phenyl)-5-methylpyrimidin-4(1H)-one: This compound has a methyl group instead of an octyl group, which can affect its chemical and biological properties.
6-Hydroxy-2-(4-((6-methyloctyl)oxy)phenyl)-5-ethylpyrimidin-4(1H)-one: The presence of an ethyl group instead of an octyl group can lead to differences in solubility and reactivity.
The uniqueness of 6-Hydroxy-2-(4-((6-methyloctyl)oxy)phenyl)-5-octylpyrimidin-4(1H)-one lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
116547-06-9 |
|---|---|
Molekularformel |
C27H42N2O3 |
Molekulargewicht |
442.6 g/mol |
IUPAC-Name |
4-hydroxy-2-[4-(6-methyloctoxy)phenyl]-5-octyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C27H42N2O3/c1-4-6-7-8-9-12-15-24-26(30)28-25(29-27(24)31)22-16-18-23(19-17-22)32-20-13-10-11-14-21(3)5-2/h16-19,21H,4-15,20H2,1-3H3,(H2,28,29,30,31) |
InChI-Schlüssel |
DPLNBLXRJFDHHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=C(N=C(NC1=O)C2=CC=C(C=C2)OCCCCCC(C)CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


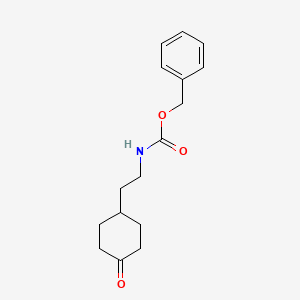
![calcium;(E,3S,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12924583.png)
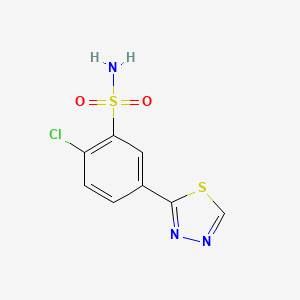
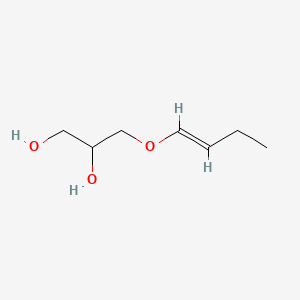
![6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12924611.png)
![1-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazine dihydrochloride](/img/structure/B12924615.png)
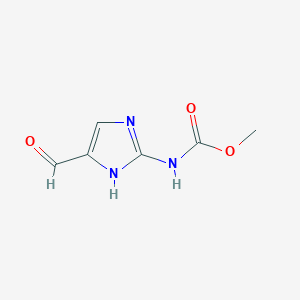

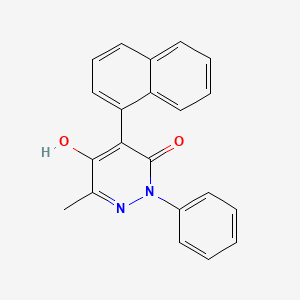
![5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione](/img/structure/B12924636.png)
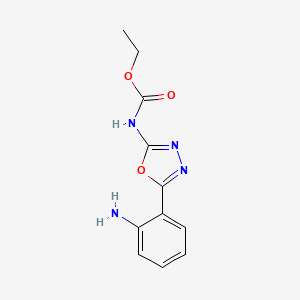
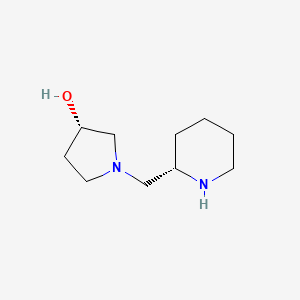
![3-Phenylpyrido[3,4-e][1,2,4]triazine](/img/structure/B12924654.png)

